molecular formula C27H30N2O6 B2746873 7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 2172229-46-6

7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid

Cat. No. B2746873
M. Wt: 478.545
InChI Key: LQWXWUXEBGFKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.545. The purity is usually 95%.
BenchChem offers high-quality 7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

The molecule serves as a building block in peptide synthesis, contributing to the development of novel dipeptide synthons. For instance, its derivatives have been utilized for synthesizing peptides through reactions with carboxylic acids and thioacids, demonstrating its versatility as a dipeptide building block. This approach has facilitated the synthesis of complex peptides, such as the C-terminal nonapeptide analogue of the antibiotic Trichovirin I 1B, highlighting its potential in synthesizing bioactive compounds (Suter et al., 2000).

Synthesis of Polyketides

The molecule has been employed in the synthesis of syn-stereodiad building blocks for polyketides, demonstrating its utility in organic synthesis. The development of efficient procedures for its transformation has led to the synthesis of compounds with antitumor activity, such as arenamides A and C. These findings indicate its role in the synthesis of natural compounds with significant biological activities (Shklyaruck, 2015).

Supramolecular Aggregation

Studies on derivatives of the molecule have shed light on supramolecular aggregation phenomena. The crystal structures of related compounds have been analyzed to understand the impact of the conformation of substituent groups on the dimensionality of supramolecular structures. This research contributes to the field of crystallography and supramolecular chemistry, offering insights into the design of molecular assemblies (Foces-Foces et al., 2005).

Electrophilic Amination

The molecule's framework has been explored in the context of electrophilic amination of C-H-acidic compounds. This research highlights its potential in introducing amino groups into various substrates, leading to the synthesis of geminal diamino acid derivatives and other nitrogen-containing compounds. Such reactions are pivotal in the development of novel organic synthesis methodologies (Andreae et al., 1992).

Spiro Compound Synthesis and Characterization

Investigations into the synthesis and characterization of spiro compounds derived from the molecule have contributed to the understanding of their chemical properties and reactivity. This includes the first isolation and characterization of gem-enedithiol derivatives, expanding the chemical repertoire available for synthetic chemists. Such research is crucial for developing new materials and chemical entities with unique properties (Vicente et al., 2004).

properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-26(2,3)35-25(33)29-15-27(16-29)14-28(12-22(27)23(30)31)24(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWXWUXEBGFKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-butoxy)carbonyl]-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid

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